molecular formula C7H10N2 B1607750 2,2-Diethylmalononitrile CAS No. 28118-33-4

2,2-Diethylmalononitrile

Cat. No.: B1607750
CAS No.: 28118-33-4
M. Wt: 122.17 g/mol
InChI Key: AIEHSKCCVPIDNR-UHFFFAOYSA-N
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Description

2,2-Diethylmalononitrile is an organic compound with the molecular formula C7H10N2. It is a derivative of malononitrile, where two ethyl groups are attached to the central carbon atom. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diethylmalononitrile can be synthesized through the alkylation of malononitrile with iodoethane. The reaction typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the malononitrile, followed by the addition of iodoethane to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylmalononitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile groups are replaced by other functional groups.

    Cycloaddition Reactions: It can undergo cycloaddition reactions to form heterocyclic compounds.

    Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form substituted alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

    Cycloaddition: Catalysts such as ruthenium(II) complexes are often used.

    Condensation: Bases like sodium ethoxide or potassium tert-butoxide are commonly employed.

Major Products:

    Substituted Nitriles: Formed through nucleophilic substitution.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    Substituted Alkenes: Produced via condensation reactions.

Scientific Research Applications

2,2-Diethylmalononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-diethylmalononitrile involves its ability to act as a nucleophile in various chemical reactions. The nitrile groups can participate in nucleophilic addition and substitution reactions, allowing the compound to form a wide range of products. The ethyl groups enhance the stability and reactivity of the molecule, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

    2,2-Dimethylmalononitrile: Similar in structure but with methyl groups instead of ethyl groups.

    Malononitrile: The parent compound without any alkyl substitutions.

    2,2-Diethylcyanoacetate: Similar structure but with an ester group instead of a nitrile group.

Uniqueness: 2,2-Diethylmalononitrile is unique due to the presence of two ethyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it distinct from other malononitrile derivatives and allows it to participate in specific reactions that other similar compounds may not undergo.

Properties

IUPAC Name

2,2-diethylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7(4-2,5-8)6-9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEHSKCCVPIDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380425
Record name 2,2-diethylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28118-33-4
Record name 2,2-diethylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Malononitrile (15.2 g) was mixed with TBAB (3.0 g, 4 mol %) and ethyl iodide (36.8 mL, 2 equiv.). After stirring for 30 minutes at room temperature, the mixture was cooled in an ice bath, KOtBu (51.6 g, 2 equiv.) was added portionwise, the ice bath was removed, and the mixture was stirred for 30 minutes at room temperature. Extraction with DCM/H2O, drying over Na2SO4 and evaporation under reduced pressure gave 40 grams of crude material, which was purified by flash chromatography eluting with DCM. This yielded 20.4 grams of an orange oil which solidified upon standing. 1H NMR (400 MHz, CDCl3) δ 1.29 (t, J=7.5 Hz, 6H), 2.00 (q, J=7.5 Hz, 4H).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
36.8 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
51.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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